2-Ethoxy-2-methylbutane
Overview
Description
2-Ethoxy-2-methylbutane, also known as TAEE, is a tertiary ether that is used as an octane-enhancing component in gasoline. It is part of a class of compounds that are of interest due to their application in fuel formulations to improve combustion efficiency and reduce emissions .
Synthesis Analysis
The synthesis of 2-ethoxy-2-methylbutane (TAEE) has been studied in the liquid phase, where equilibrium constants for its formation were measured using alcohol/alkene mixtures in various mole ratios. A commercial cation exchange resin, Amberlyst 16, was used as a catalyst in these reactions. The synthesis process is influenced by temperature, and the equilibrium constants vary accordingly .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-ethoxy-2-methylbutane is not detailed in the provided papers, related compounds have been studied using spectroscopic methods. For example, the molecular structure and spectroscopic properties of a related compound were calculated using density functional theory (DFT) with satisfactory correlation to experimental values . This suggests that similar computational methods could be applied to TAEE for detailed molecular insights.
Chemical Reactions Analysis
The chemical behavior of related compounds, such as the bischelated oxochromium(V) complex of 2-hydroxy-2-methylbutanoate, has been examined, showing that these complexes can rearrange in solution
Scientific Research Applications
Microplant Integration in Chemical Processes
2-Ethoxy-2-methylbutane has been utilized in demonstrating the efficacy of microplants in chemical process development. Sundberg, Uusi-Kyyny, and Alopaeus (2013) showcased a laboratory-scale integrated trial plant (microplant) using the etherification of 2-ethoxy-2-methylbutane. This approach validated the efficiency of microplants in scaling up chemical industry processes, highlighting rapid feedback and reduced research costs (Sundberg, Uusi-Kyyny, & Alopaeus, 2013).
Catalytic Activity in Etherification Processes
Research by Soto et al. (2018) focused on the liquid-phase synthesis of 2-ethoxy-2-methylbutane over various acidic ion-exchange resins. They found that catalytic activity is influenced by the morphological properties of the resins, suggesting a correlation between activity and the acid capacity to specific volume ratio of the swollen polymer (Soto et al., 2018).
Thermal Diffusivity Studies
The thermal diffusivities of 2-ethoxy-2-methylbutane were measured by Zhang et al. (2017) using the dynamic light scattering method. This study provided detailed insights into the temperature and pressure influences on the thermal properties of the compound (Zhang et al., 2017).
Reaction Equilibria in Synthesis
Rihko, Linnekoski, and Krause (1994) studied the equilibrium constants for the liquid-phase synthesis of 2-ethoxy-2-methylbutane. Their work provided valuable data on the reaction equilibria and the effect of temperature on synthesis processes (Rihko, Linnekoski, & Krause, 1994).
Vapor-Liquid Equilibrium Studies
Arce et al. (2005) explored the isobaric vapor–liquid equilibrium of 2-ethoxy-2-methylbutane in systems with methanol, ethanol, and water. Their findings contribute to understanding the thermodynamic properties important in gasoline blending and process engineering (Arce, Rodil, & Soto, 2005).
Safety And Hazards
2-Ethoxy-2-methylbutane is extremely flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness . It is toxic to aquatic life with long-lasting effects and repeated exposure may cause skin dryness or cracking .
Relevant Papers The search results included a paper on the simultaneous liquid-phase synthesis of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) over fifteen commercial acidic ion-exchange resins . The study was carried out in a batch reactor at T = 335 K and initial molar ratios of alcohol to olefins .
properties
IUPAC Name |
2-ethoxy-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRVYYGHSPLXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061279 | |
Record name | Butane, 2-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-methylbutane | |
CAS RN |
919-94-8 | |
Record name | tert-Amyl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Amyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 2-ethoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 2-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Amyl ethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529VD83WPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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